molecular formula C9H11FO B2732626 4-Fluoro-3,5-dimethylbenzyl alcohol CAS No. 886501-76-4

4-Fluoro-3,5-dimethylbenzyl alcohol

Cat. No.: B2732626
CAS No.: 886501-76-4
M. Wt: 154.184
InChI Key: MSVQFZNSWAQOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3,5-dimethylbenzyl alcohol, also known by its IUPAC name (4-fluoro-3,5-dimethylphenyl)methanol, is a chemical compound with the molecular formula C₉H₁₁FO and a molecular weight of 154.18 g/mol . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a benzyl alcohol structure, making it a unique derivative of benzyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3,5-dimethylbenzyl alcohol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade reducing agents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3,5-dimethylbenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

    Esterification: Acetic anhydride (CH₃CO)₂O in the presence of a catalyst such as sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 4-Fluoro-3,5-dimethylbenzaldehyde or 4-Fluoro-3,5-dimethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters such as 4-Fluoro-3,5-dimethylbenzyl acetate.

Scientific Research Applications

4-Fluoro-3,5-dimethylbenzyl alcohol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethylbenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3,5-dimethylbenzyl alcohol is unique due to the combination of the fluorine atom and two methyl groups, which influence its chemical reactivity, biological activity, and potential applications. The fluorine atom enhances its stability and lipophilicity, while the methyl groups provide steric hindrance, affecting its interactions with other molecules.

Properties

IUPAC Name

(4-fluoro-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVQFZNSWAQOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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